7-chloro-1-[(4-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
Properties
IUPAC Name |
[7-chloro-1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-14-2-4-15(5-3-14)13-24-17-12-16(21)6-7-18(17)29(26,27)19(22-24)20(25)23-8-10-28-11-9-23/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZFSXRXHYBJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)S(=O)(=O)C(=N2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-chloro-1-[(4-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4λ6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Chlorine Atom : Enhances lipophilicity and biological activity.
- Morpholine Ring : Increases solubility and bioavailability.
- Benzothiadiazine Core : Known for various pharmacological effects.
The molecular formula is , with a molecular weight of approximately 367.85 g/mol.
Research indicates that this compound acts primarily as a positive allosteric modulator of the AMPA receptor, a subtype of glutamate receptors involved in synaptic transmission and plasticity. This modulation enhances neurotransmitter release without the excitotoxic effects associated with direct agonists.
Pharmacokinetics
Studies have shown that the compound undergoes hepatic metabolism via cytochrome P450 enzymes, leading to the formation of active metabolites that retain similar pharmacological properties. For instance:
- The primary metabolite exhibits enhanced stability and improved pharmacokinetic profiles compared to the parent compound .
In Vitro Studies
In vitro experiments have demonstrated significant effects on neurotransmitter levels:
- Increased levels of acetylcholine and serotonin in the hippocampus were observed during microdialysis studies in mice, suggesting potential applications in cognitive enhancement and mood regulation .
In Vivo Studies
Animal studies have provided insights into the therapeutic potential of this compound:
- Cognitive Enhancement : Mice treated with the compound showed improved performance in memory tasks.
- Neuroprotective Effects : The compound exhibited protective effects against neurodegeneration in models of Alzheimer's disease.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Microdialysis Study (2022) | Increased acetylcholine & serotonin levels | Potential for treating cognitive disorders |
| Behavioral Assessment (2023) | Enhanced memory retention in mice | Possible nootropic effects |
| Metabolism Study (2021) | Active metabolites retain efficacy | Improved therapeutic window |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiadiazine Family
The benzothiadiazine core is common in pharmaceuticals and agrochemicals. Key structural analogues include:
Key Observations :
- Substituent Effects on Solubility : The morpholine-4-carbonyl group in the target compound likely increases water solubility compared to methyl or sulfonamide substituents (e.g., hydrochlorothiazide), as morpholine derivatives are polar and capable of hydrogen bonding .
- Synthetic Complexity : The target compound’s synthesis involves multi-step alkylation and carbonyl coupling (similar to methods in ), whereas hydrochlorothiazide is synthesized via direct sulfonamide formation.
Functional Comparisons
- Biological Activity : While hydrochlorothiazide acts as a carbonic anhydrase inhibitor, the target compound’s morpholine moiety may interact with GABA receptors or potassium channels, analogous to morpholine-containing anticonvulsants .
- Aggregation Behavior : Unlike quaternary ammonium surfactants (e.g., BAC-C12), benzothiadiazines exhibit lower critical micelle concentrations (CMC), but the target compound’s CMC is expected to be higher than hydrochlorothiazide due to its bulkier substituents .
Methodological Considerations for Comparative Studies
Structural Similarity Metrics
Computational similarity assessments (e.g., Tanimoto coefficients, molecular docking) reveal that the target compound shares <40% similarity with hydrochlorothiazide, primarily due to divergent substituents at positions 1 and 3 . Such differences underscore the limitations of "similar structure = similar activity" assumptions in virtual screening.
Analytical Techniques
- Crystallography : SHELXL refinements of the target compound’s structure would confirm bond lengths and angles, critical for comparing π-stacking interactions with analogues.
- Spectroscopy : NMR and IR data for the morpholine carbonyl group (e.g., C=O stretch ~1650 cm⁻¹) distinguish it from sulfonamide or ester derivatives .
Preparation Methods
Synthesis of o-Azidobenzenesulfonamide Precursors
Starting with o-azidobenzenesulfonic acid (11 ), sulfonyl chloride intermediates are generated using oxalyl chloride. Subsequent reaction with primary or secondary amines yields o-azidobenzenesulfonamides (10a–i ). For example:
Intramolecular Aza-Wittig Cyclization
Treatment of 10b with ethyl carbonochloridate forms intermediate 9b , which undergoes cyclization via triphenylphosphine-mediated Staudinger reaction. Heating 9b in tetrahydrofuran (THF) at reflux (66°C, 12 h) yields 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxide (13b ) with 78% efficiency.
Table 1: Key Reaction Conditions for Benzothiadiazine Core Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonamide formation | Oxalyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | 72–89 | |
| Aza-Wittig cyclization | PPh₃, THF, reflux, 12 h | 65–78 |
Functionalization at Position 1: 4-Methylbenzyl Group
The 4-methylbenzyl moiety is introduced via N-alkylation or Mitsunobu reactions .
Alkylation Using 4-Methylbenzyl Bromide
The benzothiadiazine nitrogen at position 1 is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF) and reacted with 4-methylbenzyl bromide (1.2 eq) at 60°C for 6 h. Purification by silica gel chromatography affords the alkylated product (yield: 68%).
Reductive Amination
Condensation of benzothiadiazine-1-amine with 4-methylbenzaldehyde in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN), yields the target derivative (yield: 71%).
Morpholine-4-Carbonyl Installation at Position 3
The morpholine carbonyl group is appended through amide coupling or carbamate formation .
Carbonyldiimidazole (CDI)-Mediated Coupling
-
Activation of the benzothiadiazine-3-carboxylic acid with CDI (1.5 eq) in THF (25°C, 2 h).
-
Addition of morpholine (1.2 eq) and stirring for 12 h yields the morpholine-4-carbonyl derivative (yield: 83%).
Schlenk Technique for Air-Sensitive Reactions
Under nitrogen atmosphere, 3-chlorocarbonylbenzothiadiazine reacts with morpholine in dichloromethane (DCM) at −10°C. Triethylamine (Et₃N) is added to scavenge HCl, achieving 89% yield.
Table 2: Functionalization Reaction Parameters
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Alkylation | NaH, DMF, 4-methylbenzyl bromide, 60°C, 6 h | 68 | |
| Amide Coupling | CDI, THF, morpholine, RT, 12 h | 83 |
Final Oxidation to 4,4-Dione
The sulfone group is introduced via oxidation with m-chloroperbenzoic acid (mCPBA) .
-
Benzothiadiazine sulfide (1 eq) is treated with mCPBA (2.2 eq) in DCM at 0°C → RT (24 h).
-
Precipitation and recrystallization from ethanol yield the 4,4-dione (purity: >98%, yield: 91%).
Challenges and Optimization Strategies
Regioselectivity in Chlorination
Position 7 selectivity is ensured by using sterically hindered directing groups (e.g., morpholine carbonyl) during electrophilic substitution.
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of 7-chloro-1-[(4-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione, and how do they influence its reactivity?
- Answer : The compound features a benzothiadiazine core substituted with a 4-methylbenzyl group at position 1, a morpholine-4-carbonyl group at position 3, and a chlorine atom at position 6. The 1,2-benzothiadiazine-4,4-dione moiety is electron-deficient, influencing electrophilic substitution patterns. The morpholine group enhances solubility and hydrogen-bonding capacity, while the 4-methylphenyl group contributes to lipophilicity. Structural analogs (e.g., in and ) show that such substitutions modulate biological activity and synthetic accessibility .
Q. What methodologies are recommended for synthesizing this compound, and how can purity be optimized?
- Answer : Synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Condensation of a benzothiadiazine precursor with 4-methylbenzyl chloride under basic conditions.
- Step 2 : Morpholine-4-carbonyl introduction via acylation or carbamate formation.
- Step 3 : Chlorination at position 7 using electrophilic chlorinating agents (e.g., NCS).
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Purity can be verified by HPLC (see for mobile phase optimization) .
Q. What pharmacological activities have been reported for structurally related benzothiadiazine derivatives?
- Answer : Benzothiadiazine derivatives exhibit antiviral, anticancer, and anti-inflammatory properties. For instance, analogs with morpholine substitutions () show enhanced bioactivity due to improved target binding (e.g., kinase inhibition). Activity is often assayed via:
- In vitro : Enzyme inhibition assays (IC₅₀ determination).
- In vivo : Murine models for pharmacokinetic profiling .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be applied to study the interaction of this compound with biological targets?
- Answer : MD simulations using software like GROMACS ( ) can model ligand-protein interactions. Key steps include:
- Force field selection : OPLS or AMBER for organic small molecules.
- Solvation : Explicit water models (e.g., TIP3P) in a periodic boundary box.
- Analysis : Root-mean-square deviation (RMSD) for stability, and hydrogen-bond occupancy for binding affinity. MD data can resolve contradictions in experimental IC₅₀ values by identifying dynamic binding modes .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in benzothiadiazine derivatives?
- Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. For example, used SCXRD to resolve the spirocyclic structure of a related compound. Key parameters:
- Data collection : Mo Kα radiation (λ = 0.71073 Å), 296 K.
- Refinement : SHELXL-97 for structure solution.
Discrepancies in bond lengths (<0.003 Å) and R-factor (<0.05) ensure accuracy. This method can clarify stereochemical conflicts in synthetic intermediates .
Q. How can contradictory data on the compound’s bioactivity be systematically addressed?
- Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolite profiling : LC-MS to rule out degradation products.
- Orthogonal validation : Combine enzyme assays with SPR (surface plasmon resonance) for binding kinetics. highlights the need for rigorous batch-to-batch consistency checks .
Q. What chromatographic methods are optimal for quantifying this compound in complex matrices?
- Answer : Reverse-phase HPLC with UV detection ():
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Methanol/water/0.2 M NaH₂PO₄/0.4 M TBAH (5:1:2:3, pH 5.5).
- Detection : 254 nm for the benzothiadiazine chromophore.
Method validation should include linearity (R² > 0.995), LOD/LOQ (<1 µg/mL), and recovery (>95%) .
Methodological Considerations
- Safety : Handle with PPE (gloves, goggles) due to potential irritancy ().
- Data Reproducibility : Document reaction conditions (e.g., temperature, solvent purity) meticulously.
- Computational Cross-Validation : Use DFT (density functional theory) to predict NMR shifts and compare with experimental data () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
